

Scio-323: A Technical Guide to a p38 MAPK Inhibitor

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Compound of Interest

Compound Name: Scio-323

Cat. No.: B15575165

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Scio-323 is a potent and orally available small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). This technical guide provides an in-depth overview of **Scio-323**, including its chemical properties, supplier information, mechanism of action, and relevant experimental protocols. The information is intended to support researchers, scientists, and drug development professionals in their exploration of **Scio-323** as a research tool and potential therapeutic agent.

Chemical Properties and Supplier Information

Scio-323 is identified by the CAS number 309913-51-7. It is also known in scientific literature and commercial listings as Talmapimod or SCIO-469.

Property	Value
CAS Number	309913-51-7
Synonyms	Talmapimod, SCIO-469
Molecular Formula	C ₂₇ H ₃₀ FN ₃ O ₄
Molecular Weight	479.54 g/mol
Appearance	Solid

Supplier Information:

Supplier	Website
TargetMol	--INVALID-LINK--
MedChemExpress	--INVALID-LINK--
Cambridge Bioscience	--INVALID-LINK--
CymitQuimica	--INVALID-LINK--

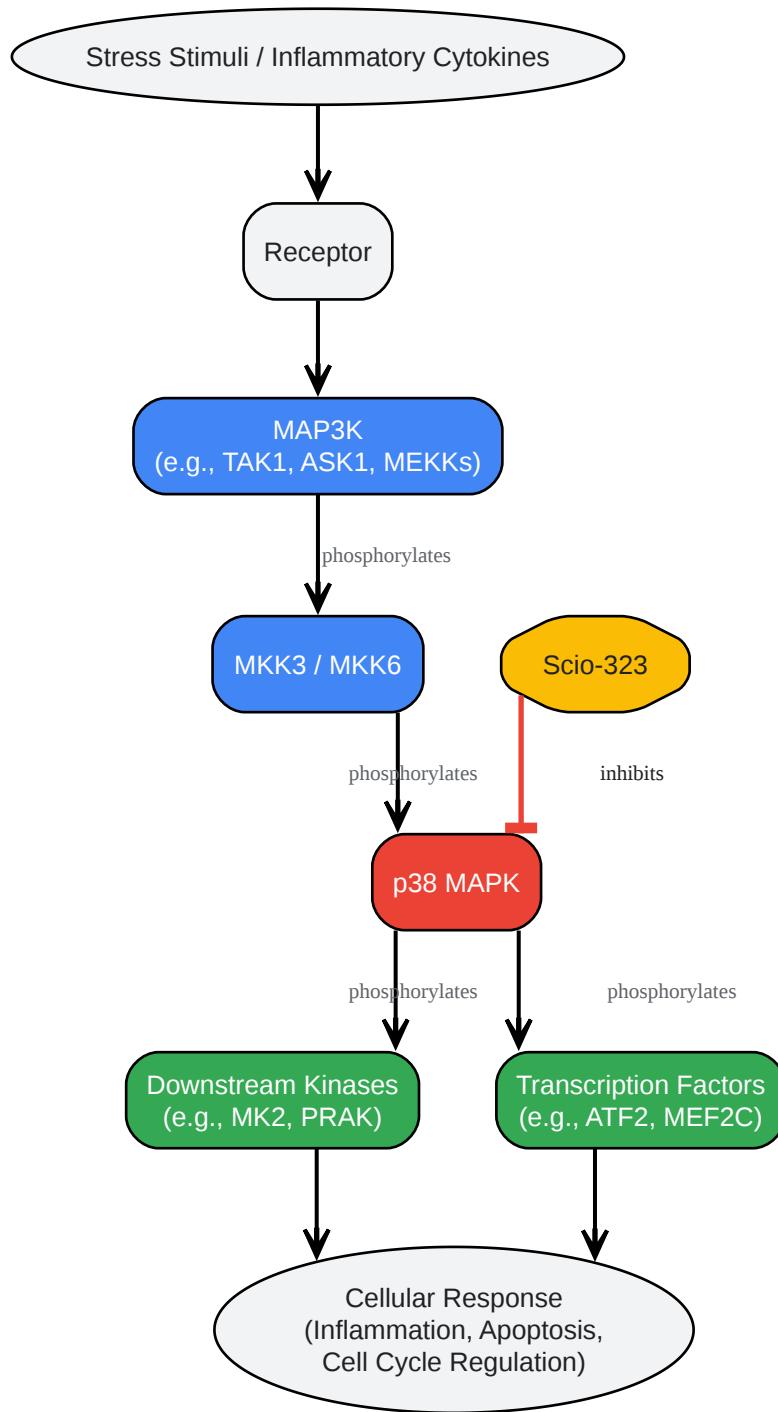
Mechanism of Action: p38 MAPK Inhibition

Scio-323 functions as an ATP-competitive inhibitor of p38 α MAPK. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. By inhibiting p38 α , **Scio-323** can modulate the production of pro-inflammatory cytokines such as TNF- α and IL-1 β , making it a valuable tool for studying and potentially treating inflammatory diseases.

p38 MAPK Signaling Pathway

The p38 MAPK cascade is a three-tiered kinase pathway involving a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and the p38 MAP Kinase itself. Upon stimulation by stressors or cytokines, a MAP3K (e.g., TAK1, ASK1) phosphorylates and activates a MAP2K (MKK3 or MKK6). MKK3/6 then dually phosphorylates and activates p38 MAPK. Activated p38 proceeds to phosphorylate various downstream substrates, including

other kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF2), leading to a cellular response.



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p38 MAPK Signaling Pathway and Inhibition by **Scio-323**

Quantitative Data

While specific quantitative data for "**Scio-323**" under its CAS number is not readily available in the provided search results, its synonym Talmapimod (SCIO-469) has been characterized. It is important to note this distinction when interpreting the following data.

Parameter	Target	Value	Reference Compound
IC ₅₀	p38α MAPK	9 nM	Talmapimod (SCIO-469)[1][2]
Selectivity	p38α vs p38β	~10-fold	Talmapimod (SCIO-469)[1][2]
Selectivity	p38α vs other kinases	>2000-fold	Talmapimod (SCIO-469)[1][2]

Experimental Protocols

The following are representative protocols for assessing the activity of p38 MAPK inhibitors like **Scio-323**.

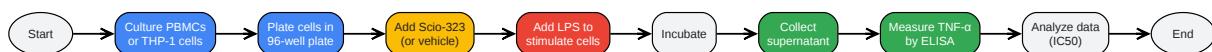
In Vitro Anti-Inflammatory Assay: Inhibition of LPS-Induced TNF-α Production

This protocol details a method to evaluate the anti-inflammatory effect of **Scio-323** by measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.

Methodology:

- Cell Culture: Culture human PBMCs or THP-1 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
- Cell Plating: Seed cells in a 96-well plate at a suitable density.

- Pre-treatment: Add varying concentrations of **Scio-323** (or vehicle control) to the wells and incubate for 1-2 hours.
- Stimulation: Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the wells.
- Incubation: Incubate the plate for a specified period (e.g., 4-24 hours) to allow for cytokine production.
- Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
- Cytokine Quantification: Measure the concentration of TNF- α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
- Data Analysis: Calculate the IC₅₀ value of **Scio-323** for TNF- α inhibition.



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Workflow for In Vitro Anti-Inflammatory Assay

In Vivo Anti-Inflammatory Assay: LPS-Induced Endotoxemia Model

This protocol outlines a general procedure for evaluating the in vivo anti-inflammatory efficacy of **Scio-323** in a mouse model of endotoxemia.

Methodology:

- Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
- Drug Administration: Administer **Scio-323** orally or via intraperitoneal injection at various doses. A vehicle control group should be included.
- LPS Challenge: After a specified pre-treatment time, induce systemic inflammation by intraperitoneal injection of LPS.

- Sample Collection: At a predetermined time point post-LPS challenge (e.g., 2 hours for peak TNF- α), collect blood samples via cardiac puncture or retro-orbital bleeding.
- Cytokine Analysis: Prepare serum from the blood samples and measure the levels of inflammatory cytokines (e.g., TNF- α , IL-6) using ELISA.
- Data Analysis: Compare cytokine levels between the **Scio-323**-treated groups and the vehicle control group to determine the *in vivo* efficacy.

Osteoclast Differentiation Assay

This protocol is designed to assess the effect of **Scio-323** on the differentiation of osteoclast precursors into mature osteoclasts.[\[3\]](#)[\[4\]](#)

Methodology:

- Cell Source: Isolate bone marrow macrophages (BMMs) from mice as osteoclast precursors.
- Cell Culture: Culture BMMs in the presence of M-CSF to promote proliferation.
- Differentiation Induction: Induce osteoclast differentiation by adding RANKL to the culture medium.
- Inhibitor Treatment: Treat the cells with various concentrations of **Scio-323** or a vehicle control.
- Culture Maintenance: Culture the cells for several days, replacing the medium with fresh medium containing M-CSF, RANKL, and the inhibitor every 2-3 days.
- TRAP Staining: After differentiation (typically 5-7 days), fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
- Quantification: Count the number of TRAP-positive multinucleated cells (osteoclasts) in each well.
- Data Analysis: Determine the effect of **Scio-323** on osteoclast differentiation by comparing the number of osteoclasts in treated versus control wells.

Conclusion

Scio-323 is a well-characterized p38 MAPK inhibitor with demonstrated in vitro and in vivo activity. Its ability to suppress inflammatory cytokine production and influence bone cell differentiation makes it a valuable tool for research in inflammation, immunology, and bone biology. This guide provides a foundational understanding of **Scio-323** to aid in the design and execution of future studies. Researchers should refer to the primary literature for more detailed experimental conditions and safety information.

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